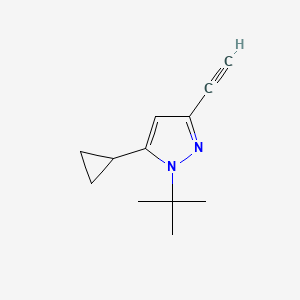
1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole is a chemical compound with the CAS Number: 2551120-40-0 . It has a molecular weight of 188.27 . The compound is liquid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(tert-butyl)-5-cyclopropyl-3-ethynyl-1H-pyrazole . The InChI code is 1S/C12H16N2/c1-5-10-8-11(9-6-7-9)14(13-10)12(2,3)4/h1,8-9H,6-7H2,2-4H3 . This indicates that the compound has a pyrazole ring substituted with a tert-butyl group, a cyclopropyl group, and an ethynyl group.Physical And Chemical Properties Analysis
The compound has a storage temperature of 4 degrees Celsius . The compound is liquid in physical form .Scientific Research Applications
Reactivity and Synthesis
The chemical reactivity of similar pyrazole derivatives has been explored in various studies. For instance, the ynamide tert-butyl N-ethynyl-N-phenylcarbamate, a compound structurally related to 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole, was investigated for its reactivity in 1,3-dipolar cycloaddition, forming a 5-amino pyrazole regioisomer. This cycloadduct was further modified through bromination and palladium-catalyzed coupling, showcasing the potential of pyrazole derivatives in organic synthesis and molecular modification (González et al., 2013).
Chemical Synthesis and Regioselectivity
The synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, another related compound, demonstrates the versatility of pyrazoles in chemical synthesis. The regioselectivity of these reactions has been studied, providing insights into the synthesis of diverse pyrazole derivatives, which could be applicable to 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole (Martins et al., 2012).
Small Molecule Fixation
The ability to fixate small molecules, such as carbon dioxide, using pyrazole derivatives is another area of interest. A study involving 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole demonstrated its potential in forming adducts with small molecules, indicating a possible application for 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole in capturing or transforming small molecular entities (Theuergarten et al., 2012).
Pharmaceutical Applications
A compound closely related to 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole, namely 1-(cyclopropyl/tert-butyl/4-fluorophenyl)-1,4-dihydro-6-nitro-4-oxo-7-(substituted secondary amino)-1,8-naphthyridine-3-carboxylic acids, has been synthesized and evaluated for antimycobacterial activities. This suggests the potential of 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole in pharmaceutical research and drug development (Sriram et al., 2007).
Molecular Structure Studies
The study of molecular structures of pyrazole derivatives, such as 4-tert-butylpyrazoles, provides valuable information on the structural aspects of these compounds, which could be relevant for understanding the properties of 1-Tert-butyl-5-cyclopropyl-3-ethynylpyrazole (Trofimenko et al., 2001).
properties
IUPAC Name |
1-tert-butyl-5-cyclopropyl-3-ethynylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-5-10-8-11(9-6-7-9)14(13-10)12(2,3)4/h1,8-9H,6-7H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGWGFKZVZWXIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C#C)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

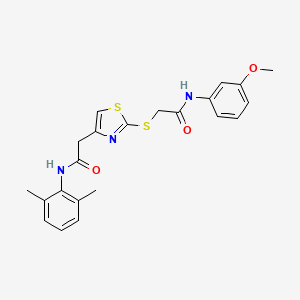
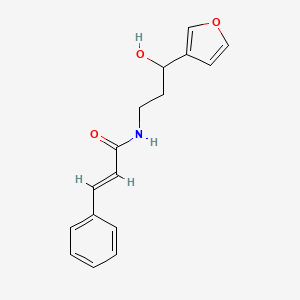

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide](/img/structure/B2369371.png)

![2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2369373.png)

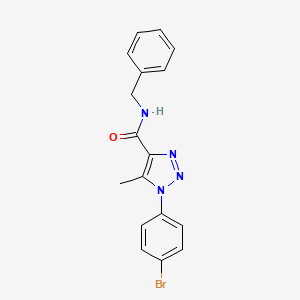
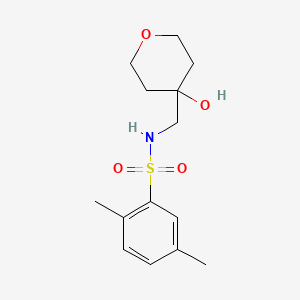
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2369382.png)
![2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2369384.png)
![4-[(Methoxycarbonyl)amino]phenyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2369385.png)
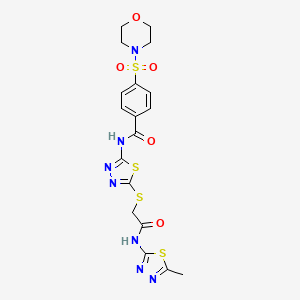
![1-[2-(ethanesulfonyl)ethyl]-3-iodo-4-methyl-1H-pyrazole](/img/structure/B2369388.png)